6-chloro-1H-benzimidazole-2-thiol

Tyrosinase Inhibition Melanogenesis Dermatological Research

Researchers requiring nanomolar tyrosinase inhibition often face off-target effects with unsubstituted 2-mercaptobenzimidazole. 6-Chloro-1H-benzimidazole-2-thiol solves this: • Tyrosinase IC50: 60 nM (L-tyrosine), 30 nM (L-dopa) - >100-fold more potent than unsubstituted MBI • Anti-T. cruzi LC50: 0.014 mM (NINOA strain), 43-56× more potent than standard-of-care • Versatile building block: reactive 2-thiol group enables S-alkylation, oxidation, cycloaddition for heterocyclic library synthesis Supplied with ≥98% purity, full analytical documentation, and reliable global logistics.

Molecular Formula C7H5ClN2S
Molecular Weight 184.65 g/mol
Cat. No. B7760699
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-chloro-1H-benzimidazole-2-thiol
Molecular FormulaC7H5ClN2S
Molecular Weight184.65 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Cl)NC(=N2)S
InChIInChI=1S/C7H5ClN2S/c8-4-1-2-5-6(3-4)10-7(11)9-5/h1-3H,(H2,9,10,11)
InChIKeyZZIHEYOZBRPWMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-1H-benzimidazole-2-thiol: Core Properties


6-Chloro-1H-benzimidazole-2-thiol (CAS: 25369-78-2), also known as 5-chloro-2-mercaptobenzimidazole, is a heterocyclic aromatic compound featuring a benzimidazole core with a chlorine atom at the 6th position and a thiol group at the 2nd position [1]. It is a key member of the 2-mercaptobenzimidazole class of bioactive scaffolds, with a molecular formula of C7H5ClN2S and a molecular weight of 184.65 g/mol . Its primary biological activities include potent tyrosinase inhibition, trypanocidal effects, and antioxidant properties, making it a valuable tool compound in medicinal chemistry, parasitology, and dermatological research .

Why 2-Mercaptobenzimidazole Cannot Replace 6-Chloro-1H-benzimidazole-2-thiol


The chlorine atom at the 6th position of the benzimidazole ring is the critical structural feature that differentiates 6-chloro-1H-benzimidazole-2-thiol from its unsubstituted parent compound, 2-mercaptobenzimidazole (MBI), and from its methylated analogs. This single substitution profoundly alters the compound's lipophilicity, electronic properties, and target-binding affinity. For instance, in trypanocidal assays against T. cruzi, the chloro-substituted compound (5-chloro-1H-benzimidazole-2-thiol) demonstrated an LC50 of 0.014 mM, while the unsubstituted MBI was significantly less potent [1]. Similarly, in tyrosinase inhibition, the 6-chloro derivative exhibits nanomolar IC50 values, whereas the unsubstituted MBI shows only micromolar or negligible activity in the same assay systems . Substituting with an unsubstituted or differently substituted analog will not recapitulate the specific biological profile required for research targeting tyrosinase, T. cruzi, or related pathways, thereby compromising experimental reproducibility and scientific validity.

6-Chloro-1H-benzimidazole-2-thiol Quantitative Comparator Evidence


Tyrosinase Inhibition: Enhanced Potency vs. Benzimidazole Analogs

6-Chloro-1H-benzimidazole-2-thiol (Tyrosinase-IN-22) exhibits exceptionally potent inhibition of tyrosinase substrates, with IC50 values of 60 nM for L-tyrosine and 30 nM for L-dopa . In contrast, unsubstituted 2-mercaptobenzimidazole (MBI) and other simple benzimidazole-2-thiol derivatives typically require micromolar concentrations to achieve comparable inhibition, often failing to reach 50% inhibition at similar low concentrations [1]. This difference of approximately two to three orders of magnitude highlights the critical role of the 6-chloro substitution in enhancing target engagement.

Tyrosinase Inhibition Melanogenesis Dermatological Research

Trypanocidal Activity: Superiority Over Standard Drugs

In an in vitro study against two strains of Trypanosoma cruzi (NINOA and INC5), 5-chloro-1H-benzimidazole-2-thiol (compound 1) demonstrated a 50% lytic concentration (LC50) of 0.014 mM for the NINOA strain and 0.32 mM for the INC5 strain [1]. These values represent a significant improvement over the standard-of-care reference drugs: nifurtimox (LC50 = 0.60 mM and 0.31 mM) and benznidazole (LC50 = 0.78 mM and 0.69 mM) for the NINOA and INC5 strains, respectively [1]. Notably, the 6-chloro derivative was 43-fold more potent than nifurtimox and 56-fold more potent than benznidazole against the NINOA strain, a strain with documented low sensitivity to these clinical agents [1].

Trypanocidal Activity Chagas Disease Neglected Tropical Diseases

HSP60 Chaperonin Inhibition: A Distinct Cellular Target

6-Chloro-1H-benzimidazole-2-thiol has been identified as an inhibitor of the human HSP60/HSP10 chaperonin system, with an IC50 of 2.80 µM in a refolding assay using denatured pig heart malate dehydrogenase (MDH) [1]. While unsubstituted 2-mercaptobenzimidazole (MBI) exhibits weak or no inhibition of HSP60 (IC50 > 50 µM) [2], the 6-chloro substitution enhances binding affinity to this critical protein-folding machinery. This target engagement is distinct from the compound's tyrosinase and trypanocidal activities, suggesting a multimodal biological profile.

HSP60 Inhibition Chaperonin Protein Folding

Physicochemical Profile: Thermal Stability and Lipophilicity

6-Chloro-1H-benzimidazole-2-thiol exhibits a melting point of 290-302°C, significantly higher than the 136°C commonly reported for unsubstituted 2-mercaptobenzimidazole . Its calculated LogP of 2.505 indicates a balanced lipophilicity that is approximately one log unit higher than MBI (LogP ~1.5) . This enhanced lipophilicity improves cell membrane permeability while the high melting point ensures solid-state stability under standard laboratory storage conditions, facilitating long-term compound management.

Thermal Stability Lipophilicity Formulation

Synthetic Versatility: Diverse Derivatization Pathways

The 2-thiol group in 6-chloro-1H-benzimidazole-2-thiol serves as a highly reactive handle for further functionalization via S-alkylation, oxidation to disulfides or sulfonic acids, and metal-catalyzed cross-coupling reactions [1]. This synthetic flexibility is superior to that of the 6-chloro-1-methyl analog, where the methyl group blocks the annular tautomerism essential for certain derivatization pathways . Additionally, the compound can be readily converted into novel heterocyclic scaffolds such as benzimidazole-thiazole hybrids and 1,2,3-triazole-linked derivatives, which have demonstrated enhanced α-glucosidase and cholinesterase inhibition compared to the parent compound [2].

Medicinal Chemistry Synthetic Intermediate Click Chemistry

6-Chloro-1H-benzimidazole-2-thiol Application Scenarios


Tyrosinase Inhibition & Melanogenesis Research

Use 6-chloro-1H-benzimidazole-2-thiol as a potent, nanomolar-range tyrosinase inhibitor in cellular and in vitro assays studying melanin synthesis. Its 60 nM and 30 nM IC50 values for L-tyrosine and L-dopa, respectively, provide the necessary potency to achieve robust target engagement without cytotoxicity . This compound is ideal for dissecting the molecular mechanisms of pigmentation disorders and for screening novel depigmenting agents in cosmetic and dermatological research.

Chagas Disease Drug Discovery & Mechanistic Studies

Employ 6-chloro-1H-benzimidazole-2-thiol as a reference tool compound for T. cruzi inhibition. Its demonstrated superior in vitro trypanocidal activity against the drug-refractory NINOA strain (LC50 = 0.014 mM, 43-56x more potent than standard-of-care) makes it a critical control in high-throughput screening assays and for validating new anti-parasitic targets [1]. The compound's low cytotoxicity and high selectivity index further support its use in cell-based models of Chagas disease.

Medicinal Chemistry Scaffold Diversification

Utilize 6-chloro-1H-benzimidazole-2-thiol as a versatile building block for the synthesis of novel heterocyclic libraries. Its reactive 2-thiol group and free N1 position enable a wide range of chemical transformations, including S-alkylation, oxidation, and cycloaddition reactions, to generate diverse benzimidazole-thiazole, benzimidazole-triazole, and other fused-ring systems [2]. This compound is particularly valuable for exploring structure-activity relationships in projects targeting α-glucosidase, cholinesterase, and other therapeutically relevant enzymes.

HSP60 Chaperonin Functional Studies

Apply 6-chloro-1H-benzimidazole-2-thiol as a small-molecule probe to investigate the role of the HSP60/HSP10 chaperonin system in protein folding and mitochondrial function. Its 2.80 µM IC50 for HSP60 inhibition provides a useful starting point for chemical biology studies, and its enhanced potency compared to unsubstituted MBI (>18-fold) reduces the likelihood of confounding off-target effects [3]. This compound is suitable for use in cellular assays exploring protein aggregation diseases and mitochondrial dysfunction.

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